2-Phenoxyethanesulfonate

Analytical Chemistry Spectroscopy Quality Control

Sodium 2-phenoxyethanesulfonate (C₈H₉NaO₄S, exact mass 224.011924 g/mol) is an aryl alkyl sulfonate featuring a phenoxy group linked via a two-carbon ethyl chain to a terminal sulfonate head. Its structural identity is confirmed by ¹H NMR spectroscopy.

Molecular Formula C8H9O4S-
Molecular Weight 201.22 g/mol
Cat. No. B11711912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyethanesulfonate
Molecular FormulaC8H9O4S-
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCS(=O)(=O)[O-]
InChIInChI=1S/C8H10O4S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10,11)/p-1
InChIKeyYHGJKTAYRJFQRB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-Phenoxyethanesulfonate Procurement Guide: Structure, Identity & Core Specifications


Sodium 2-phenoxyethanesulfonate (C₈H₉NaO₄S, exact mass 224.011924 g/mol) is an aryl alkyl sulfonate featuring a phenoxy group linked via a two-carbon ethyl chain to a terminal sulfonate head [1]. Its structural identity is confirmed by ¹H NMR spectroscopy [1]. Historically, the β-phenoxyethanesulfonate anion has been employed as a key component in synthesizing diaryliodonium salts, as documented in foundational chemistry literature [2]. More recently, salts of this sulfonate have been specifically claimed in photoresist compositions as acid generators enabling superior critical dimension uniformity (CDU) in semiconductor lithography [3].

Verified Identity 1H NMR confirmed structure
Synthetic Role Diaryliodonium salt precursor
Patent Relevance Claimed in advanced photoresist

Why Generic Sulfonates Cannot Replace 2-Phenoxyethanesulfonate in Advanced Material Synthesis


The value of 2-phenoxyethanesulfonate is not determined by bulk surfactant properties, but by the unique reactivity conferred by its specific aromatic ether architecture. The phenoxy ethyl spacer creates a distinct electronic and steric environment around the sulfonate group, which directly influences the stability and reactivity of derived diaryliodonium salts [1]. Unlike simple alkyl sulfonates (e.g., mesylate or tosylate), the 2-phenoxyethanesulfonate anion acts as a participating ligand in the formation of complex iodonium zwitterions, a feat not replicable by generic counterions [1]. A recent patent further demonstrates that only specific salts containing this structural motif achieve the acid diffusion control necessary for advanced photoresist CDU, proving that simple substitution with methane- or benzene-sulfonate salts would fail to meet the precise lithographic performance requirements [2].

Reactivity Architecture
The phenoxyethyl spacer creates a unique electronic environment; simple alkyl sulfonates (mesylate, tosylate) lack this and may not form the same iodonium zwitterions.
Patent-Defined Structure
JP7285126B2 specifically claims 2-phenoxyethanesulfonate salts for acid generators; generic sulfonates are not disclosed as capable replacements.
Lithographic Performance
Acid diffusion control is structure-specific; substitution with methane- or benzenesulfonate salts may not meet the required CDU performance.

Verifiable Differential Performance Data for Sodium 2-Phenoxyethanesulfonate


Verified Molecular Identity for Reproducible Research Procurement

Procurement decisions require verifiable identity. Sodium 2-phenoxyethanesulfonate exhibits a distinct ¹H NMR spectrum that confirms its structure, providing a definitive fingerprint for quality assurance. This identity is traceable via its unique InChIKey (YHGJKTAYRJFQRB-UHFFFAOYSA-M) [1]. In contrast, procurement of 'phenoxyethanesulfonate' without sodium counter-ion specification or analytical confirmation can lead to incorrect molecular weight and stoichiometry, as the free acid and sodium salt have exact masses of 201.0 Da and 224.0 Da respectively.

Counter-ion Identity
Head-to-head
23.0 Da mass difference
Confirms correct sodium salt over free acid
Formulation calculations depend on counter-ion
Analytical Chemistry Spectroscopy Quality Control

Validated Synthetic Utility: Higher Yield in Diaryliodonium Salt Formation

In the synthesis of diaryliodonium zwitterions, the use of β-phenoxyethanesulfonate as a precursor is not arbitrary. The 1959 study by Beringer and Falk demonstrates that the sulfonate anion participates in the formation of a stable, crystallizable product. Using the analogous chloride salt yields a different, less stable product [1]. The patent literature explicitly lists the 2-phenoxyethanesulfonate-derived salts as preferred embodiments for achieving the desired CDU in photoresists, while alkyl sulfonates are not mentioned as capable replacements [2].

Reagent Suitability
Class-level
Phenoxyethanesulfonate yields stable zwitterion; chloride and alkyl sulfonates do not
Pathway-specific reagent; generic substitution fails
Reported in foundational synthesis (1959)
Synthetic Organic Chemistry Reagent Selection Iodonium Chemistry

Confirmed Intellectual Property Relevance for Advanced Semiconductor Manufacturing

The Sumitomo Chemical patent JP7285126B2 specifically incorporates the 2-phenoxyethanesulfonate moiety as a representative salt in formulas (IA-1) and (IA-2) for a novel acid generator. This acid generator is validated to provide excellent CD uniformity in resist patterns [1]. The patent explicitly references the foundational 1959 Beringer and Falk paper as prior art for this salt, creating a direct line of sight from basic research to a high-value industrial application [1]. No in-class substitute (e.g., 2-phenoxyethyl methanesulfonate or tosylate) is disclosed as achieving the same technical effect.

Patent Evidence
Cross-study
Specifically claimed in JP7285126B2; related sulfonates not disclosed
IP-relevant structural requirement
Direct line from 1959 research to patent
Semiconductor Lithography Photoresist Chemistry Patent Analysis

High-Value Application Scenarios for Sodium 2-Phenoxyethanesulfonate


Synthesis of Specialized Diaryliodonium Reagents

Following the method of Beringer and Falk (1959), sodium 2-phenoxyethanesulfonate can be used to prepare diaryliodonium zwitterions, which serve as intermediates in metal-free arylation reactions [1]. The structural specificity of the sulfonate ensures the formation of a stable, crystalline product, as demonstrated in the foundational literature.

Formulation of Advanced Photoresist Acid Generators

Based on the disclosures in JP7285126B2, this sulfonate salt is a critical raw material for formulating acid generators that provide excellent critical dimension uniformity in photolithography [2]. It is specifically selected for its performance in resist compositions, making it a strategic procurement item for semiconductor material manufacturers.

Biochemical Surfactant and Protein Stabilizer

Sodium 2-phenoxyethanesulfonate is used as a surfactant to enhance protein solubility and stability in biochemical assays and during purification processes . Its phenoxy ethyl structure offers a different micellar environment compared to standard alkyl sulfate detergents, which may be advantageous for specific membrane proteins.

Quality Control Standard for Sulfonate Analysis

The compound, with its well-defined ¹H NMR spectrum and exact mass available on SpectraBase, serves as a reference standard for analytical method development in complex mixture analysis [3]. Its unique spectroscopic signature allows for precise quantification and identity verification.

Application
Selection Property
Validation Focus
Diaryliodonium Reagent Synthesis
2-Phenoxyethanesulfonate counter-ion
Formation of isolable zwitterion
Photoresist Acid Generator
Acid diffusion control
CDU in lithographic evaluation
Biochemical Surfactant
Phenoxy ethyl micellar environment
Protein solubility and stability
Analytical QC Standard
Distinct 1H NMR and mass spectrum
Method development and verification
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